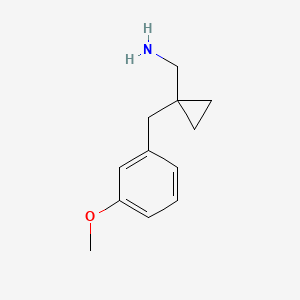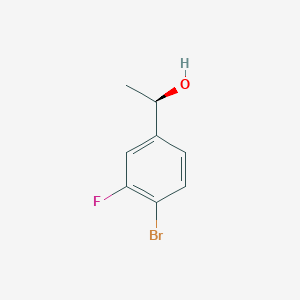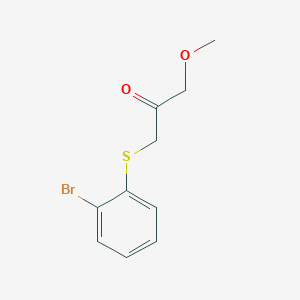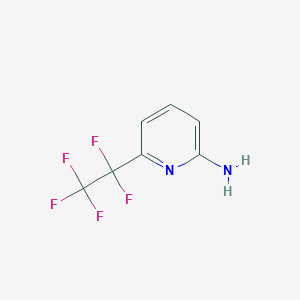
(S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol is a chiral compound characterized by the presence of a trifluoromethyl group, an amino group, and a fluorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the desired stereochemistry. The reaction may require specific temperatures, solvents, and pH levels to optimize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols or amines.
Aplicaciones Científicas De Investigación
(S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline
- (S)-4-(1-amino-2,2,2-trifluoroethyl)phenol
- (S)-4-(1-amino-2,2,2-trifluoroethyl)-2-fluorophenol
Uniqueness
(S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol is unique due to the specific positioning of the fluorine and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H7F4NO |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H7F4NO/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m0/s1 |
Clave InChI |
AZLSNPNMXSHEQM-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)F)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=CC(=C(C=C1O)F)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


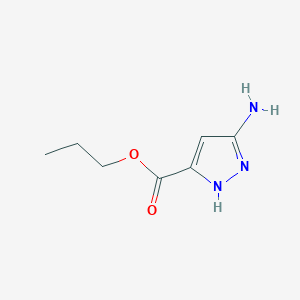
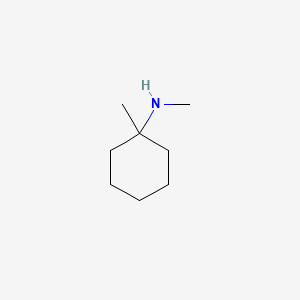
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
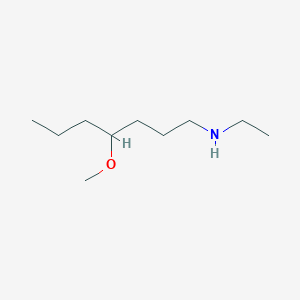
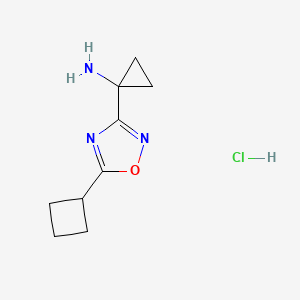
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)

